molecular formula C10H10N2O3 B8414885 2-((1-methyl-1H-indazol-6-yl)oxy)acetic acid

2-((1-methyl-1H-indazol-6-yl)oxy)acetic acid

Cat. No.: B8414885
M. Wt: 206.20 g/mol
InChI Key: HEJOHBDTMWXDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-methyl-1H-indazol-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(1-methylindazol-6-yl)oxyacetic acid

InChI

InChI=1S/C10H10N2O3/c1-12-9-4-8(15-6-10(13)14)3-2-7(9)5-11-12/h2-5H,6H2,1H3,(H,13,14)

InChI Key

HEJOHBDTMWXDRI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OCC(=O)O)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaH (146 mg, 6.06 mmol) in DMF (3 mL) was added 1-methyl-1H-indazol-6-ol (300 mg, 2.02 mmol) at 25° C. After stirring for 5 minutes, ethyl 2-bromoacetate (406 mg, 2.43 mmol) was added and stirred for 16 h at 25° C. The mixture was then diluted with water (50 mL) and washed with ethyl acetate (2×20 mL). The water layer was then acidified by adding with 2N HCL until pH3 and then extracted with ethylacetate (2×20 ml). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the crude product (300 mg, 63.4%) as colorless oil. It was used in next step without further purification. LCMS (m/z): 207.1 (M+1).
Name
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63.4%

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